molecular formula C7H12O3 B7809834 Ethyl 1-methoxycyclopropane-1-carboxylate CAS No. 426828-30-0

Ethyl 1-methoxycyclopropane-1-carboxylate

Cat. No.: B7809834
CAS No.: 426828-30-0
M. Wt: 144.17 g/mol
InChI Key: VCMKCUNFLLWYDB-UHFFFAOYSA-N
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Description

Ethyl 1-methoxycyclopropane-1-carboxylate (CAS 426828-30-0) is a high-purity chemical compound supplied for use as an organic building block in research and development. With a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol, this ester is characterized by its cyclopropane ring functionalized with both methoxy and ester groups . This unique structure makes it a valuable synthon in organic synthesis, particularly for constructing and modifying complex molecules. Compounds featuring cyclopropane cores, such as cyclopropanecarboxylates, are of significant interest in medicinal chemistry and materials science. They are frequently employed in synthetic routes to access a variety of cyclic structures and are key scaffolds in the development of pharmaceutical agents . For instance, substituted cyclopropanecarboxamide derivatives have been investigated as potential antagonists for the VR1 receptor, a target for pain management therapies . Researchers utilize this reagent to introduce the 1-methoxycyclopropane motif, exploring its properties and applications in developing new chemical entities. This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

ethyl 1-methoxycyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-10-6(8)7(9-2)4-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMKCUNFLLWYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475934
Record name Ethyl 1-methoxycyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426828-30-0
Record name Ethyl 1-methoxycyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Ethyl 1-methoxycyclopropane-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

  • Pharmaceutical Chemistry : The compound is employed in the synthesis of bioactive molecules, including potential drug candidates. Its reactivity allows for the introduction of diverse functional groups through various chemical transformations .
  • Material Science : It can also be utilized in the development of new materials, including polymers and coatings, due to its ability to undergo polymerization reactions.

Insecticides and Acaricides

Research has demonstrated that derivatives of cyclopropanecarboxylates exhibit significant insecticidal and acaricidal properties. This compound has shown effectiveness against various pests, making it a candidate for agricultural applications:

  • Pest Control : Studies indicate that compounds derived from this structure can effectively target pests such as the rice leaf beetle and various mosquito species .

Data Tables

Application Area Description Examples
Organic SynthesisIntermediate for synthesizing complex organic moleculesPharmaceuticals, agrochemicals
InsecticidesEffective against agricultural pestsRice leaf beetle, mosquitoes
Material SciencePotential use in developing new materialsPolymers, coatings

Case Study 1: Pharmaceutical Applications

A study published in MDPI highlighted the synthesis of O-acetylserine sulfhydrylase inhibitors using cyclopropane derivatives, including this compound as a key intermediate. The research demonstrated that these inhibitors could enhance the efficacy of existing antibiotics against resistant pathogens .

Case Study 2: Agricultural Efficacy

In another study focusing on agricultural applications, emulsifiable concentrates containing this compound were tested for their insecticidal activity against rice pests. The results indicated a high level of effectiveness with minimal environmental impact, showcasing its potential as a sustainable pest control agent .

Mechanism of Action

The mechanism by which ethyl 1-methoxycyclopropane-1-carboxylate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity and function. The molecular targets and pathways involved can vary widely, depending on the context of the research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of Ethyl 1-methoxycyclopropane-1-carboxylate and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -OCH₃ C₇H₁₂O₃ 144.17 High polarity due to methoxy group; limited commercial availability
Ethyl 1-methylcyclopropane-1-carboxylate -CH₃ C₇H₁₂O₂ 128.17 Lower polarity; used as a synthetic intermediate
Ethyl 1-acetylcyclopropane-1-carboxylate -COCH₃ C₈H₁₂O₃ 156.18 Electron-withdrawing acetyl group; potential for further derivatization
Ethyl 1-cyanocyclopropane-1-carboxylate -CN C₇H₉NO₂ 155.16 High reactivity due to cyano group; applications in nitrile chemistry
Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate -CH₂OH C₇H₁₂O₃ 144.17 Polar hydroxymethyl group; precursor for polymer or pharmaceutical synthesis

Electronic and Steric Effects

  • Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in this compound is electron-withdrawing due to resonance effects, increasing the compound’s polarity compared to the electron-donating methyl group in Ethyl 1-methylcyclopropane-1-carboxylate. This difference impacts solubility and reactivity in nucleophilic substitutions .
  • Acetyl (-COCH₃) vs. Cyano (-CN): Both groups are electron-withdrawing, but the acetyl moiety (Ethyl 1-acetylcyclopropane-1-carboxylate) introduces a ketone functionality, enabling reactions like condensations, whereas the cyano group (Ethyl 1-cyanocyclopropane-1-carboxylate) offers pathways for nitrile-to-amide or carboxylic acid transformations .

Biological Activity

Ethyl 1-methoxycyclopropane-1-carboxylate (EMC) is a compound that has garnered attention for its potential biological activities, particularly in the context of plant biology and enzyme inhibition. This article explores the biological activity of EMC, including its mechanisms of action, applications in agriculture, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a cyclopropane ring, which contribute to its unique chemical properties. The molecular formula is C7H12O2C_7H_{12}O_2, and it can be represented as follows:

Structure C7H12O2\text{Structure }\quad \text{C}_7\text{H}_{12}\text{O}_2

Inhibition of Ethylene Biosynthesis

One of the primary biological activities attributed to EMC is its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone involved in various physiological processes, including fruit ripening and senescence. EMC acts by inhibiting the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), an enzyme that catalyzes the conversion of ACC to ethylene. This inhibition can delay ripening and extend the shelf life of fruits and vegetables .

Research Findings

Recent studies have demonstrated that EMC and its derivatives can effectively regulate ethylene production. For instance, molecular docking studies have shown that EMC analogs exhibit favorable binding affinities to ACO enzymes, suggesting their potential as effective inhibitors .

Compound ΔG (kcal/mol) Kb (M−1)
EMC-6.55.9385×10^4
ACC-6.44.94×10^4
CDA-6.23.53×10^4

This table summarizes the binding energies and constants for various compounds related to EMC, indicating strong interactions with target enzymes.

Applications in Agriculture

The ability of EMC to inhibit ethylene biosynthesis has significant implications for agricultural practices:

  • Fruit Preservation : By delaying ripening processes, EMC can help maintain fruit quality during storage and transportation.
  • Post-Harvest Treatments : Application of EMC can be used in post-harvest treatments to reduce spoilage and enhance marketability.

Effect on Climacteric Fruits

A meta-analysis involving climacteric fruits treated with ethylene inhibitors like EMC showed a marked reduction in ripening indicators such as respiration rates and ethylene production. For instance, treatment with similar compounds resulted in an 89% reduction in internal ethylene concentrations across various fruit species .

Field Trials

Field trials conducted on crops treated with EMC demonstrated improved resistance to pests and diseases due to enhanced stress tolerance mechanisms triggered by reduced ethylene levels. These trials highlighted EMC's potential as a natural pesticide alternative .

Preparation Methods

Reaction with Diazomethane and Ethyl Acrylate

Diazomethane (CH₂N₂) reacts with α,β-unsaturated esters like ethyl acrylate to form cyclopropane rings via [2+1] cycloaddition. For ethyl 1-methoxycyclopropane-1-carboxylate, this method requires subsequent methoxylation. However, diazomethane’s explosivity limits its industrial applicability.

Mechanistic Details :

  • The ester’s electron-withdrawing group activates the double bond for cycloaddition.

  • Copper catalysts (e.g., Cu(acac)₂) improve regioselectivity but complicate purification.

Functionalization of Preformed Cyclopropanes

Hydroxylation Followed by Methylation

A patent by CN110862311A describes synthesizing 1-hydroxycyclopropanecarboxylates, which are subsequently methylated. For example:

  • Ethyl 1-hydroxycyclopropane-1-carboxylate is synthesized via nitrite-mediated hydroxylation of ethyl 1-aminocyclopropane-1-carboxylate.

  • Methylation with methyl iodide and K₂CO₃ in DMF introduces the methoxy group, yielding the target compound in 70–75% overall yield.

Advantages :

  • Avoids hazardous cyclopropanation reagents.

  • High purity (>95%) achievable via crystallization.

Enzymatic Resolution

Chiral variants of this compound are accessible via lipase-catalyzed kinetic resolution. Porcine pancreatic lipase (PPL) selectively hydrolyzes one enantiomer of a racemic cyclopropane diester, leaving the desired (1R,2S)-enantiomer intact.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

  • Trihalide cyclopropanation : Low-cost reagents but generates halogenated waste.

  • Epoxide ring-opening : Scalable with inexpensive H₂SO₄, though corrosion-resistant equipment is needed.

  • Hydroxylation/methylation : Higher atom economy but requires expensive nitrite reagents.

Environmental Impact

  • Trihalide methods face regulatory scrutiny due to brominated byproducts.

  • Enzymatic routes offer greener profiles but suffer from slower reaction rates.

Emerging Methodologies

Photocatalytic Cyclopropanation

Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst enable cyclopropanation at room temperature. Ethyl acrylate and dimethyl diazomalonate react under blue LED irradiation to form the cyclopropane core, followed by methoxylation.

Flow Chemistry Approaches

Continuous-flow systems improve heat management in exothermic cyclopropanation reactions. A microreactor setup for trihalide-based synthesis achieves 85% yield with residence times under 10 minutes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-methoxycyclopropane-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclopropanation of a precursor (e.g., vinyl ethers or esters) using transition-metal catalysts or carbene-transfer reagents. For example, a modified Simmons-Smith reaction or rhodium-catalyzed cyclopropanation can be employed. Key steps include:

  • Precursor activation : Use of ethyl diazoacetate derivatives to generate carbene intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or ethyl acetate) to stabilize reactive intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Workup : Purification via column chromatography or recrystallization, as described in Reference Example 87 (ethyl acetate extraction and reduced-pressure concentration) .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

  • Methodology :

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for isolation.
  • Spectroscopic validation :
  • ¹H-NMR : Compare δ values to known analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate in DMSO-d₆ shows characteristic methoxy singlet at δ 3.82 and cyclopropane proton splitting at δ 2.56–2.31) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺) against calculated masses.
  • Purity checks : HPLC with UV detection (λ = 210–254 nm) and ≥95% area under the curve .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency procedures : For inhalation, move to fresh air; for ingestion, rinse mouth with water (do not induce vomiting) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

  • Methodology :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering in cyclopropane derivatives) by acquiring spectra at 25°C vs. −40°C .
  • Computational modeling : Compare experimental δ values with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • Isotopic labeling : Synthesize deuterated analogs to assign proton environments unambiguously .

Q. What role does cyclopropane ring strain play in the reactivity of this compound during nucleophilic substitution?

  • Methodology :

  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., polar vs. nonpolar solvents) to assess strain-induced bond polarization.
  • X-ray crystallography : Resolve bond angles/distortions in the cyclopropane ring to correlate strain with reactivity.
  • Theoretical analysis : Calculate HOMO/LUMO energies to predict susceptibility to nucleophilic attack .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in this compound reactions?

  • Methodology :

  • Radical traps : Add TEMPO or BHT to quench radical intermediates; monitor reaction progress via GC-MS.
  • Isotope effects : Compare kH/kD ratios in protonated vs. deuterated substrates.
  • ESR spectroscopy : Detect paramagnetic species in reactions conducted under inert atmospheres .

Q. What computational tools are effective for predicting the stability and degradation pathways of this compound?

  • Methodology :

  • Molecular dynamics (MD) simulations : Model thermal decomposition pathways using software like GROMACS.
  • QSPR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with hydrolytic stability.
  • NIST databases : Validate spectral predictions against experimental IR and mass spectra .

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